molecular formula C10H12ClN B13480461 3-(Phenylmethylidene)azetidine hydrochloride

3-(Phenylmethylidene)azetidine hydrochloride

Cat. No.: B13480461
M. Wt: 181.66 g/mol
InChI Key: ODXVCAQADMZBBS-UHFFFAOYSA-N
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Description

3-(Phenylmethylidene)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a benzylidene group. Azetidines, four-membered saturated rings, are pharmacologically significant due to their conformational rigidity, which enhances binding affinity to biological targets .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

3-benzylideneazetidine;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-6,11H,7-8H2;1H

InChI Key

ODXVCAQADMZBBS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)CN1.Cl

Origin of Product

United States

Preparation Methods

Method Overview

One of the prominent routes involves cyclization of amino alcohols or amino derivatives with epoxides, followed by subsequent functionalization to yield the target azetidine derivative. A typical process uses tert-butylamine and epoxy chloropropane as raw materials.

Reaction Scheme

  • Step 1: Cyclization of tert-butylamine with epoxy chloropropane under nitrogen atmosphere in isopropanol at room temperature (24-48 hours).
  • Step 2: Acetylation of the resulting azetidine intermediate with acetic anhydride in the presence of zinc halides (ZnCl₂ or ZnBr₂) at 120-140°C.
  • Step 3: Deacetylation in hydrochloric acid to produce 3-(Phenylmethylidene)azetidine hydrochloride .

Experimental Data & Yield

Step Reagents & Conditions Yield Notes
Cyclization tert-Butylamine + epoxy chloropropane, isopropanol, 24-48 h Not specified Reaction under nitrogen, molar ratio 1.1-1.5:1
Acetylation Acetic anhydride, ZnCl₂/ZnBr₂, 120-140°C, 3-10 h ~30% (overall yield for three steps) Solvent removal, extraction, drying
Deacetylation HCl reflux, 4-10 h - Recrystallization yields the hydrochloride salt

Research Outcomes

  • The process offers a relatively straightforward route with moderate overall yields (~30%).
  • The method emphasizes the importance of controlled temperature and molar ratios to optimize product purity.

Synthesis via Azetidine Ring Formation from N-Acyl Amino Acids

Method Overview

This approach utilizes amino acids as chiral pools, converting them into azetidin-3-ones, which can be further modified into the target compound. The synthesis involves acid-promoted or metal-catalyzed cyclizations of α-amino-α′-diazo ketones, although diazo compounds pose safety concerns.

Key Steps

  • Step 1: Formation of N-acyl amino acids (e.g., N-benzoyl glycine).
  • Step 2: Cyclization under basic or acidic conditions, often involving acylation with aldehydes to form unsaturated azlactones.
  • Step 3: Hydrogenation or reduction to azetidine derivatives, followed by functionalization to introduce phenylmethylidene groups.

Data Table

Step Reagents & Conditions Yield Notes
Azlactone Formation N-acyl amino acid + aldehyde + sodium acetate in acetic anhydride Variable Yields depend on aldehyde substituents, e.g., 88% for chromone derivatives
Reduction to Azetidine Catalytic hydrogenation Not specified Often involves Pd/C or similar catalysts
Functionalization Phenylmethylidene introduction Not specified Achieved via Wittig or related olefination reactions

Research Outcomes

  • The method is versatile, allowing stereoselective synthesis with high enantiomeric excess (>98%).
  • Challenges include controlling regio- and stereochemistry and avoiding side reactions like the Perkin reaction.

Synthesis via Cyclization of Epoxy Amine Derivatives

Method Overview

A novel route employs cyclization of epoxy amines, such as epoxy chloropropane with amines like tert-butylamine , followed by acetylation and deacetylation steps.

Reaction Pathway

  • Cyclization under nitrogen atmosphere in isopropanol.
  • Acetylation with acetic anhydride catalyzed by zinc salts.
  • Deacetylation in hydrochloric acid to yield the hydrochloride salt.

Experimental Data & Yield

Step Conditions Yield Notes
Cyclization Isopropanol, room temp, 24-48 h Not specified High regioselectivity reported
Acetylation Acetic anhydride, ZnCl₂, 120-140°C, 3-10 h ~30% overall Solvent removal and extraction steps critical
Deacetylation HCl reflux, 4-10 h - Recrystallization yields pure hydrochloride salt

Research Outcomes

  • The process is scalable and avoids toxic diazo compounds.
  • The reaction conditions are optimized for high purity and yield, with the overall process yielding approximately 30%.

Alternative Routes and Mechanochemical Methods

Mechanochemical Synthesis

Recent advancements include solvent-free grinding of amino acids, aromatic aldehydes, and acyl chlorides with sodium acetate, which significantly enhances yields and simplifies purification.

Research Outcomes

  • Demonstrates high efficiency and environmental friendliness.
  • Suitable for large-scale synthesis with minimal solvent use.

Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Cyclization of amino alcohols/epoxides Mild conditions, straightforward Good regioselectivity Moderate yields (~30%)
Azlactone-based synthesis from amino acids Stereoselective, versatile High stereocontrol Toxic intermediates, complex purification
Epoxy amine cyclization Solvent-free, scalable Environmentally friendly Requires precise control of reaction parameters
Mechanochemical synthesis High yields, solvent-free Eco-friendly, scalable Equipment-dependent

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylidene)azetidine hydrochloride undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include substituted azetidines, amine derivatives, and oxides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Physical and Chemical Properties

The physical and chemical properties of 3-(Phenylmethylidene)azetidine hydrochloride are essential in determining its application in different fields. The compound is highly soluble in water, methanol, and ethanol, but has relatively low solubility in chloroform and ethyl acetate. It remains stable at room temperature and has excellent storage stability for up to six months under appropriate conditions.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from substituted phenylamine and maleic anhydride. The reactions, which involve the formation of the maleimide intermediate and subsequent formation of the azetidine ring, are typically carried out under mild conditions. The product obtained is usually characterized by various analytical techniques such as nuclear magnetic resonance, Fourier transform infrared, and mass spectrometry.

Analytical Methods

The analysis of this compound in pharmaceuticals, biological, and environmental samples is critical in determining its purity and quality. Commonly used analytical methods are high-performance liquid chromatography (HPLC), gas chromatography (GC), and infrared (IR) spectroscopy. HPLC is used for determining the purity and content of the compound in pharmaceutical formulations, while GC is used for trace level analysis of the compound in biological samples, and IR spectroscopy is used for molecular characterization.

Scientific Research Applications

This compound is an innovative chemical compound used in scientific research with diverse applications ranging from pharmaceutical uses to material science.

Biological Properties:

  • Studies have indicated that this compound may possess antitumor and antioxidant activity.
  • The compound has been shown to inhibit the growth of human ovarian cancer cells, melanoma cells, and leukemia cells.
  • It has also exhibited potent antioxidant activity in different assays.
  • 3-methyleneazetidine compounds possess a significant level of antidepressant activity .

Potential Applications:

  • Drug Development: It exhibits promising antitumor activity, making it a potential candidate for anticancer drugs.
  • Materials Science: It has potential applications in dye-sensitized solar cells and polymerization.
  • Electronics: It may be useful as a material for electronics.
  • Environmental Science: It may be useful as an antioxidant.

Toxicity and Safety

The toxicity and safety of this compound in scientific experiments are critical. Toxicity studies have shown that the compound is toxic to some cell lines at high concentrations, but its toxicity is relatively low compared to other compounds. The safe dose of the compound is yet to be determined, and more studies are needed to determine its toxicity at different concentrations.

Limitations and Future Directions

Despite the compound's potential in various fields, certain limitations exist, mainly due to its toxicity and low solubility. The safe dose of the compound is yet to be determined, and more studies are needed to determine its toxicity at different concentrations. Future studies should focus on exploring the compound's application in various fields, including materials science, electronics, and environmental science.

Future research directions:

  • Further studies on the compound's toxicity and safe dose to determine its viability as a drug.
  • More studies on the compound's application in materials science, such as its use in polymerization and dye-sensitized solar cells.
  • Exploration of the compound's potential in electronics and device fabrication.
  • Investigation of the compound's potential as an antioxidant in the food and beverage industry.
  • Evaluation of the compound's efficacy in environmental applications, such as water treatment.
  • Synthesis of a more water-soluble version of the compound to enhance its application in pharmaceuticals and biological systems.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Hydrochloride Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Biological Activity/Application References
This compound Phenylmethylidene Not explicitly provided
3-(4-Fluorophenyl)-3-(2-fluorophenyl)methoxyazetidine hydrochloride (30o) Bis-fluorophenyl methoxy C16H15F2NO•HCl 154.3–156.2 Potential CNS-targeting activity (inferred from structural analogs)
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride Naphthalene-propoxy methyl C19H24ClNO Attenuates mitochondrial dysfunction and NLRP3 inflammasome activity in neuroprotection studies
3-Phenylazetidine hydrochloride Phenyl C9H12ClN Structural simplicity; used as intermediate in chiral synthesis (e.g., Encenicline hydrochloride)
3-(Trifluoromethyl)azetidine hydrochloride Trifluoromethyl C4H7ClF3N Enhanced metabolic stability due to electron-withdrawing group
3-(4-Chlorophenoxy)azetidine hydrochloride 4-Chlorophenoxy C10H13Cl2NO2 Used in pesticide and dye synthesis

Key Findings:

Structural Impact on Physical Properties Fluorinated derivatives (e.g., 30o) exhibit higher melting points (154–156°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular interactions . Bulky substituents, such as naphthalene-propoxy groups, may reduce crystallinity, as evidenced by the lack of reported melting points for such compounds .

Biological Activity Neuroprotection: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride demonstrates efficacy in mitigating mitochondrial dysfunction in Parkinson’s disease models, likely via oxidative stress regulation . Cholinergic Applications: Structural analogs like Encenicline hydrochloride (derived from 3-phenylazetidine intermediates) act as α7 nAChR agonists for Alzheimer’s disease treatment .

Synthetic Flexibility Azetidine hydrochlorides with methoxy or sulfonyl groups (e.g., 3-(methoxymethyl)azetidine hydrochloride) are utilized as nucleophiles in cross-coupling reactions, enabling modular drug discovery workflows . Halogenated derivatives (e.g., 3-(4-chlorophenoxy)azetidine hydrochloride) are synthesized via phenol-azetidine coupling, highlighting their adaptability in agrochemical development .

Biological Activity

3-(Phenylmethylidene)azetidine hydrochloride, with the CAS number 2230183-44-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of phenylacetaldehyde with azetidine under acidic conditions. This reaction can be optimized by adjusting temperature and solvent conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, Mannich bases derived from azetidine have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and leukemia cells.

CompoundCell LineIC50 (µM)
Mannich Base AHuh-7 (Hepatoma)10
Mannich Base BJurkat (Leukemia)15

These findings suggest that modifications to the azetidine structure can enhance biological activity, potentially leading to novel therapeutic agents.

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes or receptors. Specifically, it may inhibit key metabolic pathways in bacterial cells or cancerous tissues, leading to cell death or growth inhibition.

Study 1: Anticancer Activity

A study published in Pharmacology Reports evaluated the anticancer potential of various azetidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, with a notable selectivity index compared to normal cells.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings Summary

Research has consistently highlighted the potential of this compound in various biological applications:

  • Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Induces apoptosis in cancer cells through enzyme inhibition.
  • Potential Drug Development : Serves as a scaffold for synthesizing more potent derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Phenylmethylidene)azetidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, azetidine derivatives are often prepared by reacting substituted phenols with azetidine precursors under basic conditions (e.g., NaOH) to facilitate ring formation . Hydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl in polar solvents (e.g., ethanol).
  • Key Factors : Temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reactants significantly affect purity and yield. For analogs like 3-(4-Bromophenylmethylidene)azetidine hydrochloride, yields of 60–75% are reported using dichloromethane as a solvent .

Q. How does the phenylmethylidene substituent influence the compound’s physicochemical properties?

  • Structural Insights : The phenylmethylidene group introduces steric bulk and π-conjugation, increasing lipophilicity (logP ~2.5) and altering solubility. This substituent also enhances stability against enzymatic degradation compared to unsubstituted azetidines .
  • Analytical Data : NMR studies (e.g., ¹H/¹³C) confirm the presence of characteristic peaks: δ 7.2–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (azetidine ring protons). Mass spectrometry (ESI-MS) typically shows [M+H]+ at m/z 234.1 .

Q. What standard characterization techniques are used to confirm purity and structure?

  • Protocol :

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity >95% is standard for biological assays .
  • Elemental Analysis : Matches theoretical values (e.g., C: 54.2%, H: 5.1%, N: 6.3%) .
  • X-ray Crystallography : Resolves stereochemistry and salt form (e.g., hydrochloride coordination) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in azetidine derivatives?

  • SAR Insights :

  • Halogen Effects : Bromine at the para position (e.g., 3-(4-Bromophenylmethylidene)azetidine hydrochloride) enhances antimicrobial activity (MIC 0.6 µg/mL vs. S. aureus), while fluorine improves blood-brain barrier permeability .
  • Table 1 : Comparative Bioactivity of Analogues
CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
3-(Phenylmethylidene)azetidine HCl12.31.8
3-(4-Bromo-Phenylmethylidene)8.90.6
3-(4-Fluoro-Phenylmethylidene)15.12.4
Source: Adapted from

Q. What mechanistic pathways explain the neuroprotective effects observed in azetidine derivatives?

  • Experimental Design : In SH-SY5Y cells, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (a structural analog) reduces MPP+-induced cytotoxicity by 40% via:

  • Oxidative Stress Mitigation : Upregulation of SOD and catalase activity .
  • Mitochondrial Protection : Restoration of ΔΨm (JC-1 assay) and inhibition of caspase-3 activation .
    • Key Reagents : Use ROS probes (DCFH-DA) and mitochondrial membrane potential dyes to quantify effects .

Q. How can computational modeling guide the optimization of azetidine-based inhibitors?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, GPCRs). For example, 3-(4-Bromophenylmethylidene)azetidine docks into the ATP-binding pocket of CDK2 with a ΔG of -9.2 kcal/mol .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?

  • Case Analysis : Discrepancies in IC₅₀ values for anticancer activity (e.g., 8.9 µM vs. 15.1 µM in Table 1) arise from:

  • Assay Variability : MTT vs. SRB assays differ in sensitivity .
  • Cell Line Differences : PANC-1 (pancreatic) vs. MCF-7 (breast) cells .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate hits across ≥3 cell lines .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi method for temperature/solvent screening) .
  • Biological Assays : Pair in vitro models with zebrafish or C. elegans for preliminary in vivo validation .
  • Data Reproducibility : Deposit raw spectral data in repositories (e.g., PubChem) and adhere to FAIR principles .

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